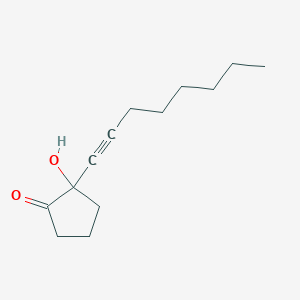
2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a hydroxy group and an octynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one typically involves the reaction of cyclopentanone with an appropriate alkyne, such as 1-octyne, in the presence of a catalyst. One common method is the use of a base-catalyzed addition of the alkyne to the cyclopentanone, followed by oxidation to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or copper may be employed to facilitate the addition of the alkyne to the cyclopentanone ring.
化学反応の分析
Types of Reactions
2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(oct-1-YN-1-YL)cyclopentan-1-one or 2-carboxy-2-(oct-1-YN-1-YL)cyclopentan-1-one.
Reduction: Formation of 2-Hydroxy-2-(oct-1-EN-1-YL)cyclopentan-1-one or 2-Hydroxy-2-(octyl)cyclopentan-1-one.
Substitution: Formation of various substituted cyclopentanones depending on the nucleophile used.
科学的研究の応用
2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
2-Hydroxy-2-cyclopenten-1-one: Similar structure but lacks the octynyl group.
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Contains a methyl group instead of an octynyl group.
2-Hydroxy-3-ethyl-2-cyclopenten-1-one: Contains an ethyl group instead of an octynyl group.
Uniqueness
2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one is unique due to the presence of the long alkyne chain, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
58149-16-9 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
2-hydroxy-2-oct-1-ynylcyclopentan-1-one |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-5-6-7-10-13(15)11-8-9-12(13)14/h15H,2-6,8-9,11H2,1H3 |
InChIキー |
ZXFWLYFWFCYBEK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC#CC1(CCCC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)

![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
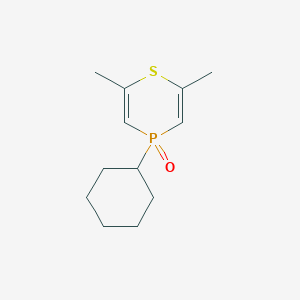
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
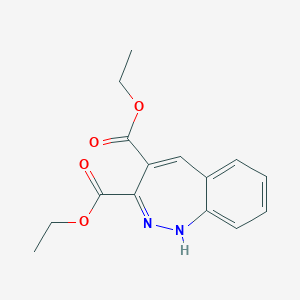
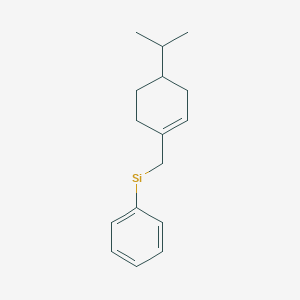
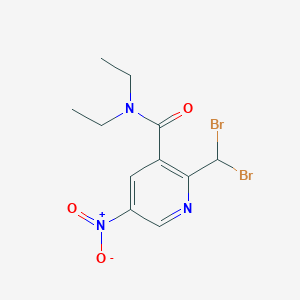
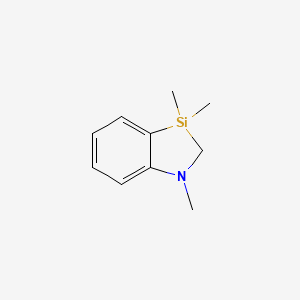
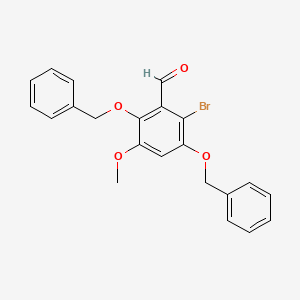
![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)
